molecular formula C13H20N2O2 B1502135 1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine CAS No. 891782-62-0

1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine

Cat. No. B1502135
CAS RN: 891782-62-0
M. Wt: 236.31 g/mol
InChI Key: NFRLINULGVNEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is also known as MeOPP or GBR-12909. This compound has been the subject of scientific research due to its potential applications in the field of neuroscience.

Scientific Research Applications

Dopamine Uptake Inhibition

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909), a compound structurally related to 1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine, is a dopamine uptake inhibitor. The development of a robust process for the preparation of this compound highlights its potential in scientific research, particularly in the study of dopamine transport and inhibition mechanisms (Ironside et al., 2002).

Alpha-Adrenoceptor Blocking Activity

The compound IP/66, closely related to 1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine, exhibits alpha-adrenoceptor blocking activity. This property is significant in exploring treatments for lower urinary tract dysfunctions and understanding the pharmacodynamics of such blockers (Manzini et al., 1991).

Potential in Cocaine Abuse Therapy

Derivatives of 1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine have been studied for their potential as long-acting cocaine abuse therapeutic agents. These studies emphasize the importance of such compounds in developing treatments for drug addiction (Hsin et al., 2002).

Investigation in HIV-1 Treatment

Analogues of 1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine have been synthesized and evaluated for their effectiveness as non-nucleoside HIV-1 reverse transcriptase inhibitors. This research area demonstrates the potential application of such compounds in antiviral therapies (Romero et al., 1994).

Radioligand in Neuroimaging Studies

Compounds similar to 1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine, such as [18F]p-MPPF, have been used as radioligands in neuroimaging studies, particularly in positron emission tomography (PET) for studying serotonergic neurotransmission (Plenevaux et al., 2000).

properties

IUPAC Name

1-[2-(2-methoxyethoxy)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-10-11-17-13-5-3-2-4-12(13)15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRLINULGVNEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695801
Record name 1-[2-(2-Methoxyethoxy)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

891782-62-0
Record name 1-[2-(2-Methoxyethoxy)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=891782-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(2-Methoxyethoxy)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine
Reactant of Route 2
Reactant of Route 2
1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine
Reactant of Route 3
Reactant of Route 3
1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine
Reactant of Route 4
Reactant of Route 4
1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine
Reactant of Route 5
Reactant of Route 5
1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine
Reactant of Route 6
Reactant of Route 6
1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.